molecular formula C20H17BrN2O4 B11648796 (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11648796
M. Wt: 429.3 g/mol
InChI Key: BBYZAOLLVHHGDN-YBEGLDIGSA-N
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Description

(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the core diazinane-2,4,6-trione structure. This can be achieved through a series of condensation reactions involving appropriate precursors. The bromination and methoxylation of the phenyl groups are carried out using specific reagents under controlled conditions to ensure the desired substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A related compound used in similar synthetic applications.

    Acetylacetone: Another compound with a similar structure and reactivity.

Uniqueness

(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitutions on the phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17BrN2O4/c1-11-9-15(27-3)6-4-13(11)10-16-18(24)22-20(26)23(19(16)25)14-5-7-17(21)12(2)8-14/h4-10H,1-3H3,(H,22,24,26)/b16-10-

InChI Key

BBYZAOLLVHHGDN-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)C)/C(=O)NC2=O)Br

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)C)C(=O)NC2=O)Br

Origin of Product

United States

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